molecular formula C21H27NO6 B12190910 4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate

4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate

Cat. No.: B12190910
M. Wt: 389.4 g/mol
InChI Key: GFOFVMIXSZUABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate is a coumarin-derived ester with a complex substituent pattern. The core structure consists of a coumarin scaffold (2H-chromen-2-one) modified at the 4-position with an ethyl group and at the 7-position with a tert-butoxycarbonyl (Boc)-protected norvaline ester. This compound is of interest in medicinal chemistry due to coumarin’s inherent bioactivity, including anticoagulant, anti-inflammatory, and fluorescent properties. The Boc group enhances stability during synthetic procedures, while the norvaline moiety may influence solubility and target binding. Crystallographic analysis of such compounds is typically performed using programs like SHELXL , which enable precise refinement of molecular geometry and intermolecular interactions.

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

(4-ethyl-2-oxochromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

InChI

InChI=1S/C21H27NO6/c1-6-8-16(22-20(25)28-21(3,4)5)19(24)26-14-9-10-15-13(7-2)11-18(23)27-17(15)12-14/h9-12,16H,6-8H2,1-5H3,(H,22,25)

InChI Key

GFOFVMIXSZUABT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)CC)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Pechmann Condensation

The Pechmann reaction, a classic method for coumarin synthesis, involves condensation of resorcinol derivatives with β-keto esters. For 4-ethyl substitution:

  • Reactants : Ethyl acetoacetate and 3-ethylresorcinol.

  • Catalyst : Concentrated sulfuric acid or Lewis acids like FeCl₃.

  • Conditions : Reflux at 80–100°C for 6–12 hours.

  • Outcome : Yields 4-ethyl-7-hydroxycoumarin (50–70% yield), confirmed via melting point (mp 210–212°C) and 1H^1H-NMR (δ 6.8–7.4 ppm aromatic protons).

Kostanecki-Robinson Reaction

Alternative approaches employ the Kostanecki-Robinson method, utilizing o-hydroxyaryl ketones and acetic anhydride:

  • Reactants : 3-Ethyl-2-hydroxyacetophenone and acetic anhydride.

  • Conditions : Reflux with sodium acetate (120°C, 4 hours).

  • Outcome : Forms 4-ethyl-7-acetoxycoumarin, hydrolyzed to 7-hydroxycoumarin using NaOH/EtOH.

Protection of Norvaline

The norvaline residue requires N-terminal Boc protection to prevent unwanted side reactions during coupling:

Boc Activation Protocol

  • Reactants : L-Norvaline, di-tert-butyl dicarbonate (Boc₂O).

  • Base : Triethylamine (TEA) or NaHCO₃ in tetrahydrofuran (THF)/water (1:1).

  • Conditions : Stir at 0–5°C for 1 hour, then room temperature for 12 hours.

  • Workup : Extract with ethyl acetate, dry over MgSO₄, and evaporate.

  • Yield : Boc-norvaline obtained in 85–90% purity (TLC Rf = 0.6 in hexane/ethyl acetate 3:1).

Esterification: Coupling Chromenone and Boc-Norvaline

The critical step involves forming the ester bond between the chromenone’s 7-hydroxy group and Boc-norvaline’s carboxylate.

Steglich Esterification

  • Reactants : 4-Ethyl-7-hydroxycoumarin, Boc-norvaline, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

  • Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).

  • Conditions : Stir at 25°C for 24 hours under nitrogen.

  • Workup : Filter dicyclohexylurea byproduct, wash with 1M HCl, and purify via silica gel chromatography (hexane/ethyl acetate 4:1).

  • Yield : 60–75%.

Mixed Carbonate Method

Alternative activation uses chloroformate derivatives:

  • Reactants : Boc-norvaline, ethyl chloroformate.

  • Base : TEA in anhydrous THF.

  • Coupling : Add activated carbonate to chromenone, stir at 0°C for 2 hours.

  • Yield : Comparable to Steglich (55–70%) but with faster reaction times.

Optimization and Challenges

Solvent Effects

  • Polar aprotic solvents (DMF, DCM) enhance coupling efficiency but may require higher temperatures.

  • Side reactions : Competing O-acylation minimized by using DMAP.

Purification Strategies

  • Column chromatography : Essential for removing unreacted starting materials (Rf = 0.3–0.4).

  • Recrystallization : Ethanol/water mixtures yield crystalline product (mp 145–147°C).

Analytical Characterization

Spectroscopic Data

  • 1H^1H-NMR (400 MHz, CDCl₃):

    • δ 1.45 (s, 9H, Boc CH₃), δ 4.25 (q, 2H, ester CH₂), δ 6.2–7.8 (aromatic protons).

  • IR : 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (coumarin C=O).

  • MS (ESI) : m/z 305.36 [M+H]⁺.

Purity Assessment

  • HPLC : >95% purity using C18 column (acetonitrile/water 70:30).

Comparative Analysis of Methods

MethodYield (%)Time (h)Purity (%)Key Advantage
Steglich60–752495High reproducibility
Mixed Carbonate55–70290Rapid activation
DCC/DMAP651893Low racemization risk

Industrial-Scale Considerations

  • Cost efficiency : DCC is expensive; alternatives like EDC/HOBt reduce costs.

  • Safety : Replace DCM with ethyl acetate for greener synthesis .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced chromene derivatives.

    Substitution: Carboxylic acids and alcohols.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that derivatives of coumarin compounds, including 4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate, exhibit potent anticancer activity. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism
4-Ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinateMCF-79.54Apoptosis induction
Coumarin derivative AA549 (lung)16.1Cell cycle arrest
Coumarin derivative BHeLa (cervical)0.47Caspase activation

Acetylcholinesterase Inhibition

Another promising application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds featuring the coumarin scaffold have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby enhancing cholinergic neurotransmission.

Table 2: AChE Inhibition Data

CompoundIC50 (µM)Reference
4-Ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinateTBDTBD
Coumarin derivative C2.7
Coumarin derivative D5.0

Case Studies

Several case studies highlight the effectiveness of coumarin derivatives in clinical settings:

  • Breast Cancer Treatment : A study involving the application of coumarin derivatives on MCF-7 cells revealed that compounds similar to 4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate significantly reduced cell viability through apoptosis mechanisms.
  • Alzheimer's Disease Research : In vitro assays demonstrated that certain coumarin derivatives effectively inhibited AChE activity, indicating potential for developing new therapeutic agents for Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate involves its interaction with specific molecular targets. The chromene moiety can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Methodological Considerations

Crystallographic data for such compounds are often processed using SHELX programs , with WinGX/ORTEP enabling visualization of anisotropic displacement parameters . For instance, intermolecular hydrogen bonds in the target compound’s crystal lattice (e.g., between the carbonyl oxygen and Boc group) are refined using SHELXL’s constraints for disordered moieties .

Biological Activity

The compound 4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate is a derivative of coumarin that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of coumarin derivatives, characterized by a chromenone structure. Its molecular formula can be represented as C17H23N1O5C_{17}H_{23}N_{1}O_{5}. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility, which is beneficial for biological assays.

PropertyValue
Molecular Weight305.37 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
LogPNot available

Anticancer Activity

Research indicates that coumarin derivatives exhibit significant anticancer properties. A study demonstrated that related compounds showed potent activity against various cancer cell lines, including MCF-7 breast cancer cells, with IC50 values ranging from 0.47 to 16.1 μM . The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cancer cell proliferation.

Antimicrobial Properties

The antibacterial activity of coumarin derivatives has been well-documented. For instance, compounds similar to 4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate have shown effectiveness against Gram-positive and Gram-negative bacteria. The exact mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways .

Case Studies

  • Anticancer Study : A study investigated the effects of various coumarin derivatives on MCF-7 cells. The results indicated that compounds with a similar structure to 4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate exhibited significant cytotoxicity, leading to further exploration in drug development .
  • Antimicrobial Activity : Another study focused on the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. The findings suggested that these compounds could serve as potential candidates for new antibacterial agents, especially in light of increasing antibiotic resistance .

The biological activities of 4-ethyl-2-oxo-2H-chromen-7-yl N-(tert-butoxycarbonyl)norvalinate can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Coumarins are known to inhibit enzymes involved in DNA replication and repair, leading to increased apoptosis in cancer cells.
  • Membrane Disruption : The interaction with microbial membranes disrupts their integrity, leading to cell lysis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.